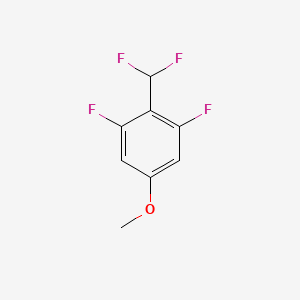![molecular formula C15H21Cl2N B13708027 1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)
1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with a complex structure that includes a cyclobutyl ring and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the dichlorophenyl group through a substitution reaction. The final step involves the addition of the butylamine group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used, often in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are frequently used in substitution reactions, often under mild conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
科学研究应用
1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, particularly those involving the central nervous system.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring.
1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine: Another similar compound with chlorine atoms in different positions.
Uniqueness
1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C15H21Cl2N |
|---|---|
分子量 |
286.2 g/mol |
IUPAC 名称 |
1-[1-(2,3-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)9-13(18)15(7-4-8-15)11-5-3-6-12(16)14(11)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
InChI 键 |
WZAJWLKHFQTMIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1(CCC1)C2=C(C(=CC=C2)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


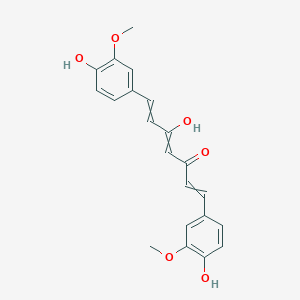

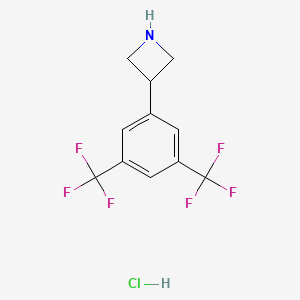
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
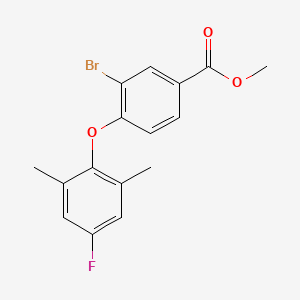
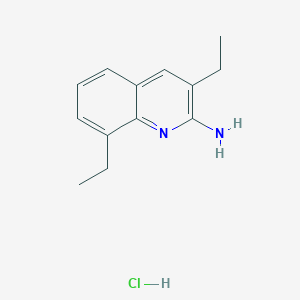
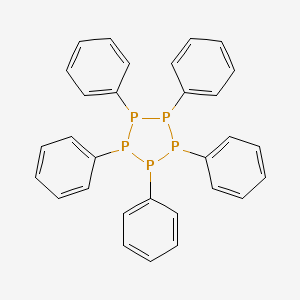

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

